

Introduction: The Significance of a Fluorinated Building Block

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Compound of Interest

Compound Name: 3-Amino-1,1,1-trifluoropropan-2-ol

Cat. No.: B112625

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3-Amino-1,1,1-trifluoropropan-2-ol (CAS: 431-38-9) is a chiral amino alcohol that represents a confluence of two powerful motifs in modern medicinal chemistry: the vicinal amino alcohol and the trifluoromethyl group.^{[1][2][3][4][5]} While a singular, storied history of its specific discovery is not prominent in the literature, its true significance lies in its role as a versatile fluorinated building block. Its history is intrinsically linked to the development of synthetic methodologies for creating β -amino- α -trifluoromethyl alcohols, a class of compounds sought after for their unique properties.^[1]

The incorporation of fluorine, and particularly the trifluoromethyl ($-\text{CF}_3$) group, into drug candidates is a well-established strategy to enhance critical pharmaceutical properties.^{[6][7]} The $-\text{CF}_3$ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, and its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.^{[7][8]} Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation and increasing the drug's in-vivo half-life.^[6]

This guide provides a comprehensive overview of **3-Amino-1,1,1-trifluoropropan-2-ol**, focusing on its logical synthesis, physicochemical properties, and strategic importance for researchers and drug development professionals.

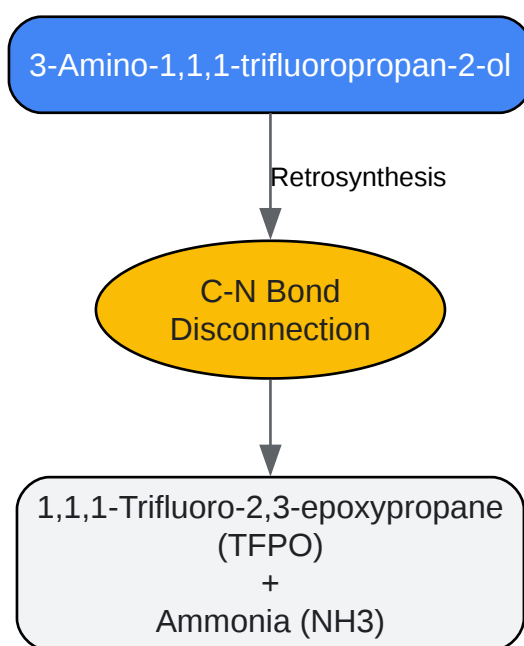
PART 1: Retrosynthesis and Core Synthetic Strategy

The most logical and industrially scalable approach to synthesizing **3-Amino-1,1,1-trifluoropropan-2-ol** is through the nucleophilic ring-opening of an epoxide precursor. This

strategy is efficient and offers excellent control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the C3-N bond in the target molecule points directly to two key starting materials: ammonia (or an ammonia equivalent) as the nucleophile and the activated electrophile, 1,1,1-trifluoro-2,3-epoxypropane (TFPO).



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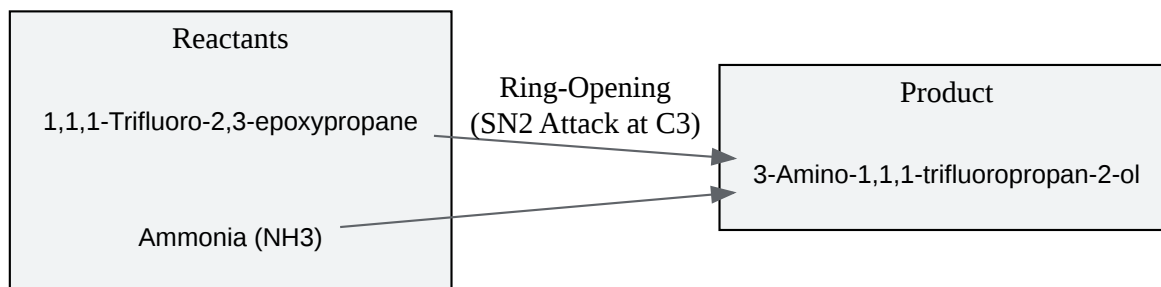
Caption: Retrosynthetic pathway for **3-Amino-1,1,1-trifluoropropan-2-ol**.

Key Precursor: 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)

The viability of this synthesis hinges on the availability of the key intermediate, TFPO (CAS: 359-41-1).^{[9][10]} This compound is a colorless liquid with a boiling point of approximately 38°C.^[9] It serves as an important intermediate for various organic syntheses, particularly for pharmaceuticals and agrochemicals.^[10] While commercially available, its preparation can be achieved through the epoxidation of 3,3,3-trifluoropropene.

The Core Reaction: Nucleophilic Ring-Opening of TFPO

The reaction proceeds via an S_N2 mechanism. The amine, acting as a strong nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl group at C1, the nucleophilic attack preferentially occurs at the least sterically hindered carbon, C3.^[11] This reaction is highly regioselective and yields the desired β -amino alcohol.^{[12][13]}



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Caption: Synthetic workflow via epoxide ring-opening.

PART 2: Experimental Protocols

As a senior application scientist, it is understood that protocols must be robust and self-validating. The following is a representative protocol for the synthesis of **3-Amino-1,1,1-trifluoropropan-2-ol** based on established literature procedures for the ring-opening of epoxides with amines.^{[12][13]}

Protocol 1: Synthesis via Epoxide Ring-Opening

Objective: To synthesize **3-Amino-1,1,1-trifluoropropan-2-ol** from 1,1,1-trifluoro-2,3-epoxypropane.

Materials:

- 1,1,1-Trifluoro-2,3-epoxypropane (TFPO)
- Aqueous Ammonia (28-30%) or Ammonia in Methanol

- Ethanol (or other suitable protic solvent)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Separatory funnel

Procedure:

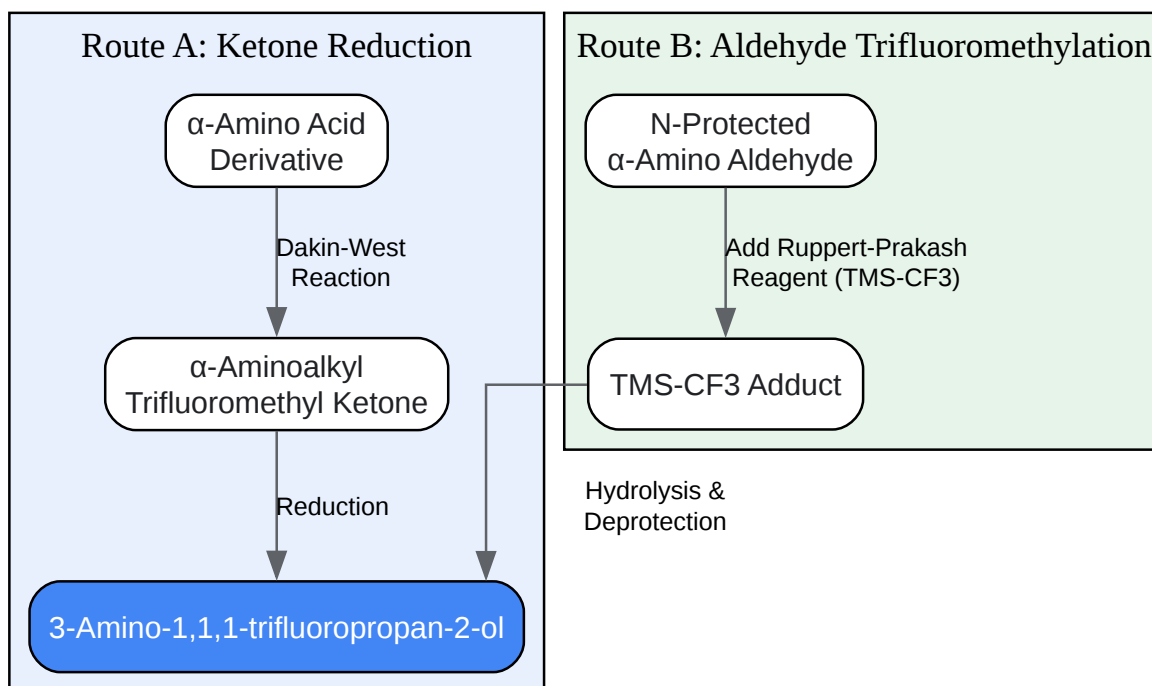
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,3-epoxypropane (1.0 eq) in ethanol.
- **Nucleophile Addition:** Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the stirred solution. The use of excess amine drives the reaction to completion.
- **Reaction:** Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Depending on the amine's reactivity, gentle heating may be required.
- **Workup:** Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the resulting crude oil in diethyl ether and wash with brine (saturated NaCl solution) to remove water-soluble impurities.
- **Drying and Isolation:** Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Amino-1,1,1-trifluoropropan-2-ol**.

- Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.

PART 3: Alternative Synthetic Routes

While epoxide opening is the most direct route, other established methods for synthesizing β -amino- α -trifluoromethyl alcohols are noteworthy.^[1]

- Reduction of α -Aminoalkyl Trifluoromethyl Ketones: This involves the synthesis of an α -amino ketone intermediate, which is then reduced to the corresponding amino alcohol. The ketone precursor can often be prepared from an α -amino acid derivative via the Dakin-West reaction.^[1]
- Trifluoromethylation of α -Amino Aldehydes: This approach uses a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMS-CF₃), which adds to an N-protected α -amino aldehyde.^{[1][14][15]} Subsequent deprotection yields the target amino alcohol.



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Caption: Alternative synthetic workflows for β -amino- α -trifluoromethyl alcohols.

These alternative routes can be advantageous for creating stereochemically defined variants of the target molecule, especially when starting from a chiral pool of amino acids or aldehydes.

PART 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value	Source
CAS Number	431-38-9	[2][4][5]
Molecular Formula	C ₃ H ₆ F ₃ NO	[2][4][5]
Molecular Weight	129.08 g/mol	[2][4][5]
Appearance	White to off-white solid	(Typical)
Melting Point	99°C	[4]
Boiling Point	Not specified	
SMILES	C(C(C(F)(F)F)O)N	[5]

Predicted Spectroscopic Signatures

- ¹H NMR: Protons on the C1-C2-C3 backbone would show characteristic splitting patterns. The CH-OH proton would be a multiplet, coupled to the CH₂ and potentially the CF₃ group. The CH₂-NH₂ protons would appear as a multiplet adjacent to the chiral center. The OH and NH₂ protons may be broad and their chemical shift solvent-dependent.
- ¹³C NMR: Three distinct carbon signals are expected. The C1 carbon bearing the CF₃ group would show a quartet due to C-F coupling. The C2 (CH-OH) and C3 (CH₂-NH₂) carbons would appear in the aliphatic region.
- ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

- IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H stretching (broad, $\sim 3300\text{--}3400\text{ cm}^{-1}$), C-H stretching ($\sim 2850\text{--}3000\text{ cm}^{-1}$), and strong C-F stretching ($\sim 1100\text{--}1300\text{ cm}^{-1}$).

Conclusion and Outlook

3-Amino-1,1,1-trifluoropropan-2-ol, while not a compound with a celebrated discovery, is a cornerstone building block in fluoro-organic synthesis. Its value is derived from the potent combination of the trifluoromethyl group and the amino alcohol functionality. The most direct and reliable synthesis proceeds through the regioselective ring-opening of 1,1,1-trifluoro-2,3-epoxypropane, a testament to the power and predictability of fundamental organic reaction mechanisms. For researchers in drug discovery, this molecule offers a readily accessible starting point for introducing fluorine into novel therapeutics, with the goal of enhancing metabolic stability, membrane permeability, and target affinity.^{[6][16]} Its continued use in the synthesis of complex chiral ligands and peptidomimetics ensures its relevance in the ongoing quest for more effective and safer medicines.

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